1,4-Dibromo-2-fluorobenzene

Catalog No.
S705517
CAS No.
1435-52-5
M.F
C6H3Br2F
M. Wt
253.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dibromo-2-fluorobenzene

CAS Number

1435-52-5

Product Name

1,4-Dibromo-2-fluorobenzene

IUPAC Name

1,4-dibromo-2-fluorobenzene

Molecular Formula

C6H3Br2F

Molecular Weight

253.89 g/mol

InChI

InChI=1S/C6H3Br2F/c7-4-1-2-5(8)6(9)3-4/h1-3H

InChI Key

WNSNPGHNIJOOPM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)F)Br

Canonical SMILES

C1=CC(=C(C=C1Br)F)Br

1,4-Dibromo-2-fluorobenzene is an aromatic compound with the molecular formula C6H3Br2FC_6H_3Br_2F and a molecular weight of approximately 253.89 g/mol. This compound features two bromine atoms and one fluorine atom attached to a benzene ring at specific positions, making it a member of the halogenated aromatic hydrocarbons. Its structure can be represented as follows:

text
Br |F - C6H3 | Br

The compound is known for its unique electronic properties, which arise from the presence of both electron-withdrawing (bromine and fluorine) and electron-donating characteristics of the benzene ring.

, particularly those involving nucleophilic substitutions due to the presence of halogens. Key reactions include:

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds through the coupling of aryl halides with boronic acids. The regioselectivity is influenced by electronic effects, favoring substitution at the para position relative to the fluorine atom .
  • Sonogashira Reaction: This reaction involves coupling with terminal alkynes, demonstrating good site-selectivity due to steric and electronic factors .
  • Nucleophilic Aromatic Substitution: The presence of both bromine and fluorine allows for nucleophilic attack at the carbon atoms bearing these halogens under appropriate conditions.

1,4-Dibromo-2-fluorobenzene can be synthesized through several methods:

  • Halogenation of Benzene Derivatives: Starting from 2-fluorobenzene, bromination can be achieved using bromine in the presence of a Lewis acid catalyst.
  • Direct Fluorination: The compound can also be synthesized via direct fluorination methods, which involve the use of fluorinating agents on dibromobenzenes.
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis techniques that utilize site-selective Suzuki-Miyaura reactions for more efficient production .

1,4-Dibromo-2-fluorobenzene finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.
  • Material Science: The compound is used in creating functional materials due to its unique electronic properties.
  • Research

Several compounds share structural similarities with 1,4-dibromo-2-fluorobenzene. Here are some notable examples:

Compound NameStructureUnique Features
1-Bromo-2-fluorobenzeneC6H4BrFContains only one bromine atom
1,4-DibromobenzeneC6H4Br2Lacks fluorine; more symmetrical structure
1-Fluoro-2-bromobenzeneC6H4BrFFluorine at a different position affects reactivity
1-Chloro-2-fluorobenzeneC6H4ClFChlorine instead of bromine; different reactivity

The uniqueness of 1,4-dibromo-2-fluorobenzene lies in its combination of two bromines and one fluorine on the benzene ring, which influences its electronic properties and reactivity patterns compared to similar compounds.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1435-52-5

Wikipedia

2,5-Dibromofluorobenzene

Dates

Modify: 2023-08-15

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